![molecular formula C20H22N2O3 B15061524 racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate](/img/structure/B15061524.png)
racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate
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Overview
Description
Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a pyridinyl group, and a carbamate moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl intermediate: The initial step involves the synthesis of the cyclohexyl intermediate through a series of reactions, including cyclization and functional group modifications.
Introduction of the pyridinyl group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclohexyl intermediate.
Formation of the carbamate moiety: The final step involves the formation of the carbamate moiety by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Racemic-benzyl (4-((1R,3S,5S)-3-(benzylamino)-5-methylcyclohexyl)pyridin-3-yl)carbamate: This compound has a similar structure but includes a benzylamino group instead of a methyl group.
Racemic-benzyl (4-((1R,3S,5S)-3-hydroxy-5-methylcyclohexyl)pyridin-3-yl)carbamate: This compound features a hydroxy group in place of the oxo group.
Uniqueness
Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Biological Activity
Racemic-benzyl (4-((1R,3S)-3-methyl-5-oxocyclohexyl)pyridin-3-yl)carbamate, with the CAS number 1187056-01-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H22N2O3 with a molecular weight of approximately 338.41 g/mol. The compound features a pyridine ring substituted with a carbamate group and a cyclohexyl moiety, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts:
1. Inhibition of Enzymes
Research indicates that compounds similar to racemic-benzyl carbamate exhibit inhibitory effects on specific enzymes related to metabolic pathways. For instance, studies on related structures have shown that modifications can lead to potent inhibition of soluble epoxide hydrolase (sEH), which is involved in lipid metabolism and inflammation .
3. Neuroprotective Effects
Compounds derived from similar scaffolds have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The modulation of gamma-secretase activity has been noted in related compounds, suggesting potential applications for cognitive enhancement or neuroprotection .
Structure-Activity Relationship (SAR)
The biological efficacy of racemic-benzyl carbamate can be influenced by various structural modifications:
Modification | Effect on Activity |
---|---|
Substitution on the pyridine ring | Alters binding affinity and selectivity towards targets |
Variations in cyclohexane configuration | Impacts metabolic stability and bioavailability |
Changes in the carbamate group | Modulates solubility and interaction with biological membranes |
Case Studies and Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- In vitro Studies : Compounds with similar structural features have shown low nanomolar activity against sEH, indicating that modifications can enhance potency significantly .
- Animal Models : In vivo tests have demonstrated that certain derivatives exhibit favorable pharmacokinetic profiles and therapeutic effects in murine models, particularly concerning inflammation and cancer treatment .
- Clinical Relevance : The potential for developing racemic-benzyl carbamate as a therapeutic agent hinges on its ability to modulate key biological pathways effectively, as evidenced by related compounds showing promise in clinical trials for cancer treatment .
Properties
Molecular Formula |
C20H22N2O3 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
benzyl N-[4-[(1R,3S)-3-methyl-5-oxocyclohexyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-14-9-16(11-17(23)10-14)18-7-8-21-12-19(18)22-20(24)25-13-15-5-3-2-4-6-15/h2-8,12,14,16H,9-11,13H2,1H3,(H,22,24)/t14-,16+/m0/s1 |
InChI Key |
OUYCMSVDLLRVEX-GOEBONIOSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CC(=O)C1)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC1CC(CC(=O)C1)C2=C(C=NC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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